5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Structural Significance in Heterocyclic Chemistry
The molecular architecture of this compound (molecular formula: C₁₀H₁₀IN₅O, molecular weight: 316.10 g/mol) features two fused pyrazole rings, each contributing to the compound’s electronic and steric properties. The parent pyrazole ring (1,3-dimethyl-1H-pyrazole) is substituted at the 4-position with an aldehyde group (-CHO), while the adjacent pyrazole moiety (4-iodo-1H-pyrazol-1-yl) introduces an iodine atom at its 4-position. This combination creates a planar, electron-deficient system that facilitates nucleophilic attacks at the aldehyde group and electrophilic substitutions at the iodine site.
The aldehyde functional group enables condensation reactions with amines, hydrazines, and active methylene compounds, making the molecule a precursor for Schiff bases, hydrazones, and heterocyclic fused systems. For instance, reactions with semicarbazide yield pyrazolo[3,4-d]pyridazin-7-ones, which exhibit antitumor activity. The iodine substituent, with its high polarizability, participates in halogen bonding interactions with electron-rich regions of biological targets, such as protein backbone carbonyls or nucleic acid bases. This dual functionality positions the compound as a critical intermediate in synthesizing bioactive molecules.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core structure | Bicyclic pyrazole system with 1,3-dimethyl and 4-iodo substituents |
| Aldehyde position | 4-position of 1,3-dimethyl-1H-pyrazole ring |
| Iodine position | 4-position of adjacent pyrazole ring |
| Molecular weight | 316.10 g/mol |
| Key reactivity sites | Aldehyde (-CHO), iodine atom, and pyrazole nitrogen atoms |
Historical Development of Pyrazole-4-carbaldehyde Derivatives
The synthesis of pyrazole-4-carbaldehydes dates to the mid-20th century, with the Vilsmeier-Haack reaction emerging as a cornerstone method. This approach involves formylating pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which generate the electrophilic chloroiminium intermediate necessary for aldehyde introduction. For example, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde was first synthesized via this method in 1972, though early attempts faced challenges with regioselectivity and byproduct formation.
Advancements in the 1990s introduced cross-coupling strategies, particularly Suzuki-Miyaura reactions, enabling the incorporation of aryl and heteroaryl groups at the iodine site. A 2016 study demonstrated that 4-iodopyrazole derivatives undergo efficient palladium-catalyzed coupling with boronic acids, yielding diversely substituted pyrazolecarbaldehydes. Additionally, oxidative methods using potassium permanganate or pyridinium chlorochromate have been employed to convert pyrazole alcohols to aldehydes, though these require precise control of reaction conditions to avoid over-oxidation.
Role of Iodine Substituents in Pyrazole-Based Pharmacophores
Iodine’s incorporation into pyrazole rings enhances pharmacological activity through two primary mechanisms: halogen bonding and increased lipophilicity. Halogen bonding, a non-covalent interaction between the iodine σ-hole and electron-rich atoms (e.g., oxygen, nitrogen), improves binding affinity to targets such as kinases and G-protein-coupled receptors. For instance, 5-iodo-1-arylpyrazoles exhibit up to 10-fold greater inhibitory activity against COX-2 compared to their non-iodinated analogs due to interactions with the enzyme’s hydrophobic pocket.
Moreover, iodine’s high atomic radius and electronegativity modulate the compound’s electronic environment, stabilizing transition states during metabolic reactions. This property reduces susceptibility to cytochrome P450-mediated oxidation, thereby enhancing metabolic stability. In a 2020 study, iodinated pyrazole derivatives demonstrated 50% higher bioavailability in murine models than their chloro- or bromo-substituted counterparts, underscoring iodine’s pharmacokinetic advantages.
The strategic placement of iodine at the 4-position also facilitates further functionalization via Ullmann coupling or nucleophilic aromatic substitution, enabling the synthesis of libraries for structure-activity relationship studies. For example, replacing iodine with triazole groups via click chemistry has yielded potent antifungal agents with MIC values ≤2 µg/mL against Candida albicans.
Properties
Molecular Formula |
C9H9IN4O |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
5-(4-iodopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9IN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
InChI Key |
DAIJSSNWPXHTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=C(C=N2)I)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor, followed by the introduction of the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The iodo group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Halogen-Substituted Analogs
Key Observations :
- Crystal Packing: Analogs like 5-(2,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibit distinct dihedral angles between aromatic rings and hydrogen bonding patterns, which influence solid-state stability .
Functional Group Variations
Biological Activity
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a novel compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound's structure, characterized by the presence of an iodine atom and two methyl groups, suggests potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C8H8N4O, with a molecular weight of 180.18 g/mol. The presence of the iodine atom at position 4 enhances its reactivity and biological profile compared to other pyrazole derivatives.
The biological activity of this compound primarily involves its interaction with various biological targets. Notably, it has shown significant antileishmanial and antimalarial effects through mechanisms involving molecular docking studies that reveal binding affinities to specific enzymes in pathogens like Leishmania aethiopica and Plasmodium berghei .
Target Interactions
The compound's mode of action is believed to involve:
- Inhibition of Enzymatic Activity : It targets enzymes crucial for the survival of parasites.
- Disruption of Cellular Processes : The compound may interfere with metabolic pathways essential for cellular function in target organisms.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Several studies have highlighted the compound's potential against various bacterial strains such as E. coli and S. aureus .
- Anticancer Properties : Pyrazole derivatives have been evaluated for their effectiveness against cancer cell lines, showing promising results in inhibiting tumor growth .
Case Studies
Several studies have assessed the biological activity of related pyrazole compounds, providing insights into their efficacy:
Structure-Activity Relationship (SAR)
The structure of pyrazole compounds significantly influences their biological activity. Modifications such as halogenation (e.g., iodine substitution) can enhance potency and selectivity. The presence of functional groups can alter lipophilicity and solubility, impacting bioavailability and efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging halogenation and nucleophilic substitution. A common approach is the Vilsmeier-Haack reaction (used for similar pyrazole-4-carbaldehydes), where 1,3-dimethylpyrazol-5-one undergoes formylation followed by iodination at the 4-position of the pyrazole ring . For iodination, N-iodosuccinimide (NIS) or iodine monochloride (ICl) in dichloromethane under reflux can be employed. Key parameters include controlling temperature (0–25°C) and using catalysts like aluminum chloride (AlCl₃) for regioselectivity .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) is preferred for handling twinning or high-resolution data . Challenges include:
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following CLSI guidelines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7, A549) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
- Kinase Inhibition : Aurora-A kinase inhibition assays using fluorescence polarization (FP) or ADP-Glo™ kits .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity and bioactivity compared to chloro or fluoro analogs?
Methodological Answer: The iodo group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. Compared to chloro analogs (e.g., 5-(4-chlorophenoxy)-1,3-dimethyl-pyrazole-4-carbaldehyde), the iodo derivative shows:
- Higher lipophilicity (logP ~3.2 vs. 2.9 for chloro), improving membrane permeability .
- Stronger halogen bonding in enzyme active sites (e.g., Aurora-A kinase), increasing binding affinity (IC₅₀ <0.5 µM) .
- Reduced metabolic stability due to larger atomic radius, requiring prodrug strategies .
Q. How can researchers resolve contradictory data in biological activity across cell lines?
Methodological Answer: Contradictions (e.g., IC₅₀ = 0.46 µM in MCF7 vs. 26 µM in A549 ) may arise from:
- Cell line heterogeneity : Validate target expression (e.g., Aurora-A via Western blot).
- Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs).
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify non-specific interactions .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated aldehyde) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
Q. How can computational methods guide SAR studies for pyrazole-4-carbaldehyde derivatives?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with Aurora-A kinase (PDB: 1MQ4). The iodo group forms a halogen bond with Glu211, critical for activity .
- QSAR modeling : Train models on IC₅₀ data from analogs (e.g., chloro, methoxy) to predict bioactivity. Descriptors like polar surface area (PSA) and H-bond acceptors are key .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
